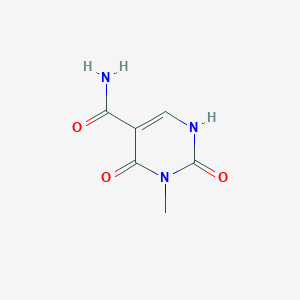![molecular formula C7H15NO2 B13919921 2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
2-[3-(Ethylamino)oxetan-3-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Ethylamino)oxetan-3-yl]ethanol is an organic compound with the molecular formula C7H15NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an ethylamino group attached to the oxetane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylamino)oxetan-3-yl]ethanol typically involves the formation of the oxetane ring followed by the introduction of the ethylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides can lead to the formation of oxetanes . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as cyclization and ring-opening reactions, can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Ethylamino)oxetan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents to the ethylamino group .
Aplicaciones Científicas De Investigación
2-[3-(Ethylamino)oxetan-3-yl]ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3-(Ethylamino)oxetan-3-yl]ethanol involves its interaction with molecular targets and pathways. The oxetane ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can lead to changes in cellular function and the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxetaneethanol: Similar in structure but lacks the ethylamino group.
2-(Oxetan-3-yl)ethanol: Another oxetane derivative with different substituents.
Uniqueness
2-[3-(Ethylamino)oxetan-3-yl]ethanol is unique due to the presence of both the oxetane ring and the ethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
2-[3-(ethylamino)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-2-8-7(3-4-9)5-10-6-7/h8-9H,2-6H2,1H3 |
Clave InChI |
HQZYDWYEHVZGSK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1(COC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
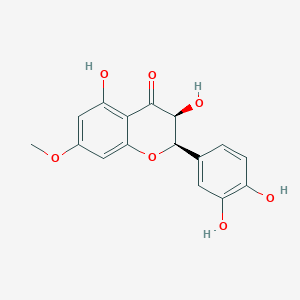
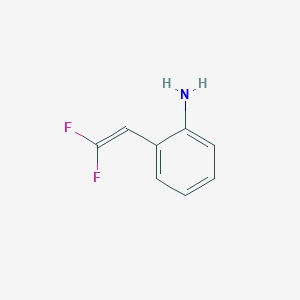

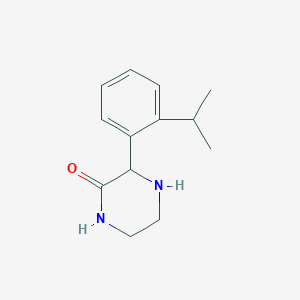

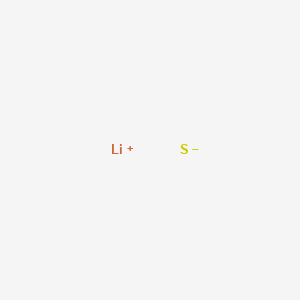
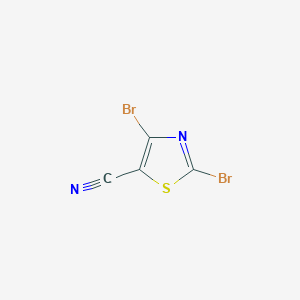
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
